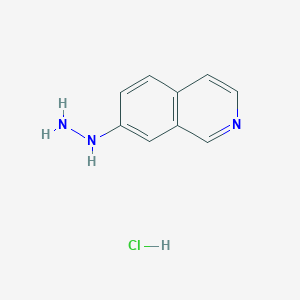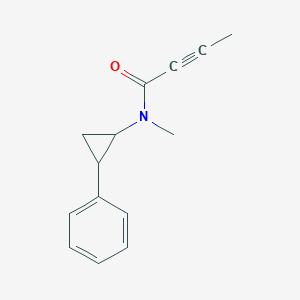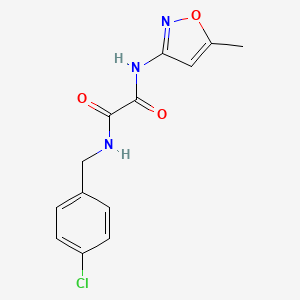
7-Hydrazinylisoquinoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydrazinylisoquinoline hydrochloride is a chemical compound with the molecular formula C9H10ClN3 and a molar mass of 195.6488 .
Synthesis Analysis
The synthesis of hydrazones, a class of compounds to which 7-Hydrazinylisoquinoline hydrochloride belongs, can be achieved by combining suitable aldehydes with four hydrazides . The methods for their preparation include solution-based synthesis, mechanosynthesis, and solid-state melt reactions .Molecular Structure Analysis
The molecular structure of 7-Hydrazinylisoquinoline hydrochloride consists of 9 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms .Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
One study explored the synthesis and antimicrobial efficacy of 1,4-disubstituted-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones, derived from the cyclization of 2-hydrazino-3-phenylquinazolin-4(3H)-one. These compounds exhibited significant antimicrobial activity against a range of pathogenic bacteria, including Mycobacterium tuberculosis, and fungi such as Candida albicans and Aspergillus niger. The compounds demonstrated good antifungal activity, highlighting the potential of 7-Hydrazinylisoquinoline derivatives in treating infectious diseases caused by these pathogens (Alagarsamy et al., 2006).
Anticancer Activities
Research into novel quinoxaline hydrazone derivatives and their acyclic C-nucleosides, starting from 2-hydrazino-3-phenylquinoxaline, has shown promising anticancer activity. These compounds were tested in vitro against various cancer cell lines, with some exhibiting broad-spectrum activity at low micromolar concentrations. The compounds demonstrated notable efficacy against leukemia and ovarian cancer cell lines, suggesting the potential of 7-Hydrazinylisoquinoline derivatives in cancer therapy (El-Tombary & El‐Hawash, 2014).
Antiviral Activities
The same study that highlighted anticancer properties also examined the antiviral activity of these quinoxaline hydrazone derivatives against Herpes Simplex virus type-1 (HSV-1). Although the compounds showed only weak antiviral activity compared to the control, Aphidicolin, this research still underscores the potential of 7-Hydrazinylisoquinoline hydrochloride derivatives in the development of antiviral agents (El-Tombary & El‐Hawash, 2014).
Synthesis and Chemical Applications
Another aspect of 7-Hydrazinylisoquinoline hydrochloride research involves its use in chemical synthesis. The compound has been utilized as a key intermediate in the synthesis of diverse nitrogen-heteroaryl carboxamides. This showcases the compound's versatility in chemical reactions, offering structurally diverse carboxamides through copper/acid-catalyzed oxidative carbamoylation (He, Huang, & Tian, 2017).
Safety and Hazards
While specific safety and hazard information for 7-Hydrazinylisoquinoline hydrochloride is not available, hydrazine and hydrochloric acid, which are related compounds, are known to have several hazards. Hydrazine is harmful if swallowed, in contact with skin, or if inhaled, and may cause cancer . Hydrochloric acid is corrosive to metals, causes severe skin burns and eye damage, and may cause respiratory irritation .
Orientations Futures
Propriétés
IUPAC Name |
isoquinolin-7-ylhydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.ClH/c10-12-9-2-1-7-3-4-11-6-8(7)5-9;/h1-6,12H,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQLUVSURNEPBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2)NN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydrazinylisoquinoline hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate](/img/structure/B2687838.png)
![N'-[(1-acetyl-4-piperidinyl)carbonyl]-2,3-dimethyl-6-quinoxalinecarbohydrazide](/img/structure/B2687840.png)
![5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2687841.png)

![2-[[4-Ethyl-5-(1-methyltriazol-4-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2687844.png)



![tert-Butyl 3-oxa-7,10-diazaspiro[5.6]dodecane-10-carboxylate](/img/structure/B2687850.png)
![Methyl 2-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2687851.png)
![2,5-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2687856.png)
![N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2687858.png)
![2-(4-Ethoxyphenyl)-5-(oxan-4-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2687860.png)
![4-[4-(3-Fluoro-5-methylpyridine-2-carbonyl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2687861.png)